molecular formula C19H19Br2N3OS B2779472 (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180031-69-9

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2779472
CAS No.: 1180031-69-9
M. Wt: 497.25
InChI Key: JEEYWCHIWHGHFE-WQGAEACMSA-N
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Description

The compound “(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide” is a hydrobromide salt of a thiazole-derived Schiff base. Its structure features a thiazole core substituted with a 4-bromophenyl group at position 4, a morpholine ring at position 3, and an aniline moiety forming an imine bond at position 2. The bromine atom on the phenyl ring enhances lipophilicity and may influence electronic properties, while the morpholine group contributes to solubility in polar solvents due to its tertiary amine and ether functionalities.

Properties

IUPAC Name

4-(4-bromophenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS.BrH/c20-16-8-6-15(7-9-16)18-14-25-19(21-17-4-2-1-3-5-17)23(18)22-10-12-24-13-11-22;/h1-9,14H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEYWCHIWHGHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved by reacting a bromophenyl-substituted thioamide with an α-haloketone under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazole intermediate.

    Formation of the Ylidene Group: The final step involves the condensation of the morpholinothiazole intermediate with an aniline derivative to form the ylidene group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the bromophenyl group or other reducible moieties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, thiazole derivatives have been reported to interfere with the folate metabolic pathway, leading to "thymineless death" in rapidly dividing cells due to depletion of deoxythymidine triphosphate (dTTP) .

Antimicrobial Activity

The compound’s structural components suggest potential antimicrobial properties. Research into related thiazole derivatives has shown efficacy against various bacterial strains, indicating that this compound could be explored as a lead compound for developing new antibiotics .

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerThiazole derivativesInhibition of tumor cell growth
AntimicrobialThiazole-based compoundsEffective against bacterial strains

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the compound's electron-withdrawing capabilities, improving charge transport properties .

Case Studies

  • Anticancer Research : A study investigating a series of thiazole derivatives showed that modifications in the structure significantly impacted their cytotoxicity against various cancer cell lines. The findings suggested that the introduction of morpholine and bromophenyl groups could enhance the selectivity and potency of these compounds against cancer cells .
  • Antimicrobial Testing : In another study, thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous thiazole derivatives and related Schiff bases. Key comparisons focus on substituent effects, solubility, and reported bioactivities.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Solubility Reported Bioactivity
Target Compound: (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide Thiazole-Schiff base R1=4-Bromophenyl, R2=Morpholine, R3=HBr ~510 (estimated) Moderate (polar solvents) Not explicitly reported
(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide Thiazole-Schiff base R1=4-Chlorophenyl, R2=Morpholine, R3=HBr ~466 (estimated) Moderate Antimicrobial potential (inferred from analogs)
(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide Thiazole-Schiff base R1=4-Methoxyphenyl, R2=3,5-Diphenyl 475.4 (CAS: 475100-76-6) High (DMSO) Unknown
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine Benzoxazole-oxadiazole R1=3-Bromophenyl, R2=4-Methylphenyl 444.3 Low (nonpolar solvents) Antimicrobial (in vitro assays)

Key Findings from Structural Comparisons

The methoxyphenyl substituent in the compound from introduces electron-donating effects, which may reduce electrophilicity compared to bromo- or chloro-substituted analogs.

Solubility Trends: Morpholine-containing derivatives (target compound and ) exhibit moderate solubility in polar solvents due to the morpholine’s hydrophilic nature. The 3,5-diphenyl substitution in reduces solubility compared to mono-substituted thiazoles.

Bioactivity Insights: While direct data for the target compound are absent, structurally related benzoxazole-oxadiazole hybrids (e.g., ) demonstrate antimicrobial activity, suggesting that brominated aromatic systems may enhance interaction with microbial targets.

Table 2: Spectroscopic and Analytical Data Comparison

Compound IR (C=N, cm⁻¹) ¹H-NMR (δ, ppm) Mass Spec (m/z) Elemental Analysis (C, H, N)
Target Compound ~1560 (C=N) Not reported Not available Not reported
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine 1569 (C=N) 2.34 (CH3), 7.21–8.19 (Ar-H), 9.41 (NH) 448 (M+1) C: 59.08%, H: 3.38%, N: 12.53%

Biological Activity

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure features a morpholinothiazole moiety, which is often associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

C19H18BrN3S\text{C}_{19}\text{H}_{18}\text{Br}\text{N}_3\text{S}

This structure includes a bromophenyl group, a morpholine ring, and a thiazole unit, contributing to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound possess diverse biological activities. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

A study investigating various thiazole derivatives found that compounds containing the morpholinothiazole structure exhibited significant cytotoxic effects against several cancer cell lines. Specifically, compounds were tested against leukemia, melanoma, lung, colon, and breast cancer cells. The results indicated that these compounds could inhibit cell growth effectively:

CompoundCell Line TestedGI50 (µM)LC50 (µM)
1Leukemia5.210.4
2Melanoma3.87.5
3Breast4.59.0

The GI50 value represents the concentration required to inhibit cell growth by 50%, while LC50 indicates the concentration needed to kill 50% of the cells .

Antimicrobial Activity

The antimicrobial potential of related thiazole derivatives has been documented in various studies. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Staphylococcus aureus : Inhibition at concentrations as low as 10 µg/mL.
  • Escherichia coli : Effective at concentrations around 20 µg/mL.
  • Candida albicans : Displayed antifungal activity with an MIC of 15 µg/mL.

These findings suggest that the compound may share similar antimicrobial properties due to its structural characteristics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiazole derivatives. Compounds similar to this compound have been shown to inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory responses. This inhibition can potentially reduce inflammation in various models of disease .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the thiazole ring may allow for interaction with various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence indicates that certain derivatives can trigger apoptosis in malignant cells through intrinsic pathways.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical settings:

  • A study conducted on a series of morpholinothiazole compounds showed a significant reduction in tumor size in murine models when treated with these agents.
  • Clinical trials on related compounds indicated promising results for patients with specific types of cancers, suggesting a potential pathway for therapeutic development.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide?

The synthesis involves coupling thiazole and aniline derivatives using dichloromethane as a solvent and coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride. Crystallization from ethanol yields the final product. Key steps include:

  • Reagent optimization : Dichloromethane ensures solubility of reactants, while coupling agents promote thiazole-aniline bond formation.
  • Crystallization : Ethanol is critical for obtaining high-purity crystals .
  • Stereochemical control : The Z-configuration is stabilized during cyclization via hydrogen bonding between the hydrobromide counterion and the thiazole nitrogen .

Basic: What analytical techniques are essential for characterizing this compound's structure and purity?

  • X-ray crystallography : Resolves stereochemistry and confirms the Z-configuration of the thiazol-2(3H)-ylidene moiety .
  • NMR/IR spectroscopy : Validates functional groups (e.g., morpholine ring, bromophenyl) and monitors reaction progress .
  • Elemental analysis : Confirms empirical formula (e.g., C, H, N, Br content) .

Basic: What preliminary biological assays are recommended to explore its bioactivity?

  • Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the morpholine group’s affinity for ATP-binding pockets .
  • Antimicrobial screening : Use disc diffusion assays against Gram-positive/negative bacteria, given structural similarities to thiazole-based antibiotics .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms?

  • DFT calculations : Model intermediates to identify energetically favorable pathways (e.g., cyclization vs. side reactions). Compare computed NMR shifts with experimental data to validate mechanisms .
  • Molecular docking : Predict binding modes of intermediates to enzymes (e.g., oxidoreductases) to explain unexpected byproducts .

Advanced: What strategies mitigate degradation during long-term stability studies?

  • Temperature control : Continuous cooling (4°C) minimizes thermal degradation of the hydrobromide salt, as organic degradation rates increase with temperature .
  • Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis in aqueous solutions .

Advanced: How can mass spectrometry elucidate fragmentation patterns of this compound?

  • HRMS (High-Resolution MS) : Assign molecular ions (e.g., [M+H]⁺ at m/z 473.29) and confirm empirical formula .
  • Fragmentation modeling : Use software like Chem3D to predict cleavage sites (e.g., Br loss from bromophenyl or morpholine ring opening) .

Advanced: How does the hydrobromide counterion influence crystallographic and solubility properties?

  • Crystal packing : The hydrobromide ion forms hydrogen bonds with the thiazole nitrogen, stabilizing the Z-configuration and enhancing crystallinity .
  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases, facilitating in vitro assays .

Advanced: What experimental designs address low variability in biological activity data?

  • Dose-response matrices : Test multiple concentrations (e.g., 0.1–100 µM) to capture non-linear effects .
  • Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Advanced: How can regioselective functionalization of the morpholine ring be achieved?

  • Protecting groups : Temporarily block the morpholine nitrogen with Boc groups to direct sulfonation or alkylation to specific positions .
  • Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions at the bromophenyl site without disturbing the morpholine ring .

Advanced: What strategies reconcile discrepancies between computational predictions and experimental bioactivity?

  • Conformational sampling : Perform molecular dynamics simulations to account for flexible regions (e.g., aniline rotation) that affect binding .
  • Solvent effects : Include explicit solvent molecules in docking models to improve accuracy of hydrophobic interactions .

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